3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
Overview
Description
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid, more commonly referred to as 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-ylpropanoic acid (7F-DBP) or simply 7F-DBP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and has a molecular weight of about 270.7 g/mol. 7F-DBP has been extensively studied for its potential to be used in a variety of scientific applications, including drug design, drug delivery, and biochemical and physiological research.
Scientific Research Applications
Process Development in Kinase Inhibitors
The compound's benzoxazepine core is instrumental in the development of kinase inhibitors, including the mTOR inhibitor. The scalable synthesis involves multiple steps, highlighting the compound's utility in creating chemically rich fragments essential for drug development (Naganathan et al., 2015).
Enantioselective Synthesis
The organocatalytic asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines affords chiral tetrasubstituted C-F stereocenters. This demonstrates the compound's importance in synthesizing pharmacophores with high enantioselectivity, crucial for medicinal chemistry (Li, Lin, & Du, 2019).
Diversity-Oriented Synthesis
The synthesis of dihydrobenzoxazepinones showcases the compound's versatility in generating diverse molecular frameworks through coupling Ugi reactions with Mitsunobu cyclization. This protocol enriches the chemical space available for drug discovery and development (Moni et al., 2014).
Asymmetric Alkynylation
The asymmetric alkynylation of cyclic imines demonstrates the compound's utility in synthesizing optically active derivatives. This method facilitates the introduction of carbon-carbon triple bonds, expanding the toolkit for constructing complex molecules with potential therapeutic applications (Ren, Wang, & Liu, 2014).
properties
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOIWDYFLOOROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCC(=O)O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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